N-(2,4-difluorobenzyl)-2-(2-oxo-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactivity of the compound with various reagents and under different conditions.Physical And Chemical Properties Analysis
This would involve determining properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Novel Synthesis and Antitumor Evaluation
A study focused on the synthesis of different heterocyclic derivatives, including ones related to the compound , showed that these compounds revealed high inhibitory effects against various human cancer cell lines. This study indicates the potential application of these compounds in antitumor therapies (H. Shams et al., 2010).
Src Kinase Inhibitory and Anticancer Activities
Research on similar compounds, particularly focusing on the role of pyridine ring and N-benzyl substitution, showed inhibitory activities against Src kinase. This kinase is significant in cancer development, indicating the compound's potential in cancer treatment (Asal Fallah-Tafti et al., 2011).
Metal–Organic Frameworks for Dye Adsorption
A novel metal-organic framework (MOF) containing similar structural components was synthesized for effectively removing anionic dye from aqueous solutions. This suggests the compound's utility in environmental applications, particularly in water purification (Lun Zhao et al., 2020).
Antimicrobial and Hemolytic Activity
Compounds structurally related to the query compound were prepared and screened for antimicrobial and hemolytic activity. Most compounds showed activity against selected microbial species, indicating their potential as antimicrobial agents (Samreen Gul et al., 2017).
Antimicrobial Activities
Another study synthesizing new compounds starting from isonicotinic acid hydrazide evaluated their antimicrobial activities, revealing that they showed good or moderate activity against various microbial strains (Hacer Bayrak et al., 2009).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, etc.
Future Directions
This would involve hypothesizing potential applications and further studies based on the known properties of the compound.
Please consult with a professional chemist or a relevant expert for a detailed analysis of this compound. It’s also important to note that working with chemicals should always be done following appropriate safety measures.
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-[2-oxo-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O3S/c21-15-3-1-12(16(22)7-15)8-23-17(27)10-26-9-13(2-4-18(26)28)20-24-19(25-29-20)14-5-6-30-11-14/h1-7,9,11H,8,10H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALFFUWHYABTMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorobenzyl)-2-(2-oxo-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide |
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